molecular formula C10H12ClNO3 B8028156 1-Butoxy-3-chloro-5-nitrobenzene CAS No. 1881322-10-6

1-Butoxy-3-chloro-5-nitrobenzene

Cat. No.: B8028156
CAS No.: 1881322-10-6
M. Wt: 229.66 g/mol
InChI Key: FUGFWTOKJXLBAL-UHFFFAOYSA-N
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Description

1-Butoxy-3-chloro-5-nitrobenzene is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of benzene, where the benzene ring is substituted with a butoxy group at the first position, a chlorine atom at the third position, and a nitro group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butoxy-3-chloro-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-butoxy-3-chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-3-chloro-5-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution. the butoxy group can activate the ring towards certain electrophiles.

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in the presence of suitable reagents and conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid for nitration.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Major Products Formed

    Reduction: 1-Butoxy-3-chloro-5-aminobenzene.

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butoxy-3-chloro-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-butoxy-3-chloro-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the butoxy and chloro groups can influence the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-Butoxy-4-chloro-2-nitrobenzene: Similar structure but different substitution pattern.

    1-Butoxy-2-chloro-4-nitrobenzene: Another isomer with different properties.

    1-Butoxy-3-chloro-4-nitrobenzene: Differently substituted isomer.

Uniqueness

1-Butoxy-3-chloro-5-nitrobenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the benzene ring provides a balance of reactivity that can be exploited in various chemical reactions and applications.

Properties

IUPAC Name

1-butoxy-3-chloro-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-2-3-4-15-10-6-8(11)5-9(7-10)12(13)14/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGFWTOKJXLBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101294778
Record name Benzene, 1-butoxy-3-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881322-10-6
Record name Benzene, 1-butoxy-3-chloro-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881322-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-butoxy-3-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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